

# 6-Chloroquinoline-2-carbaldehyde CAS number and structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 6-Chloroquinoline-2-carbaldehyde

Cat. No.: B1582577

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An In-Depth Technical Guide to **6-Chloroquinoline-2-carbaldehyde**: Synthesis, Reactivity, and Applications

## Introduction: The Quinoline Scaffold in Modern Chemistry

Quinoline and its derivatives represent a cornerstone in heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.<sup>[1][2]</sup> Their prevalence in therapeutic agents is particularly noteworthy, with the quinoline framework linked to a vast array of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.<sup>[2][3]</sup> Within this vital class of compounds, **6-chloroquinoline-2-carbaldehyde** emerges as a highly versatile and valuable synthetic intermediate. Its strategic placement of a reactive aldehyde group and a chloro-substituent on the quinoline nucleus provides two distinct handles for molecular elaboration, making it a prized building block for medicinal chemists and drug development professionals in the creation of complex, biologically active molecules.

This guide provides an in-depth technical overview of **6-chloroquinoline-2-carbaldehyde**, covering its fundamental properties, validated synthetic protocols, characteristic reactivity, and its pivotal role in contemporary research and drug discovery.

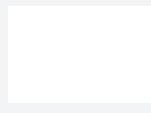
## Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of all chemical research. **6-Chloroquinoline-2-carbaldehyde** is unambiguously identified by its Chemical Abstracts Service (CAS) number.

- CAS Number: 59394-26-2[4]

The molecule consists of a quinoline ring system chlorinated at the 6-position with a formyl (aldehyde) group at the 2-position.

6-Chloroquinoline-2-carbaldehyde



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Caption: Chemical Structure of **6-Chloroquinoline-2-carbaldehyde**.

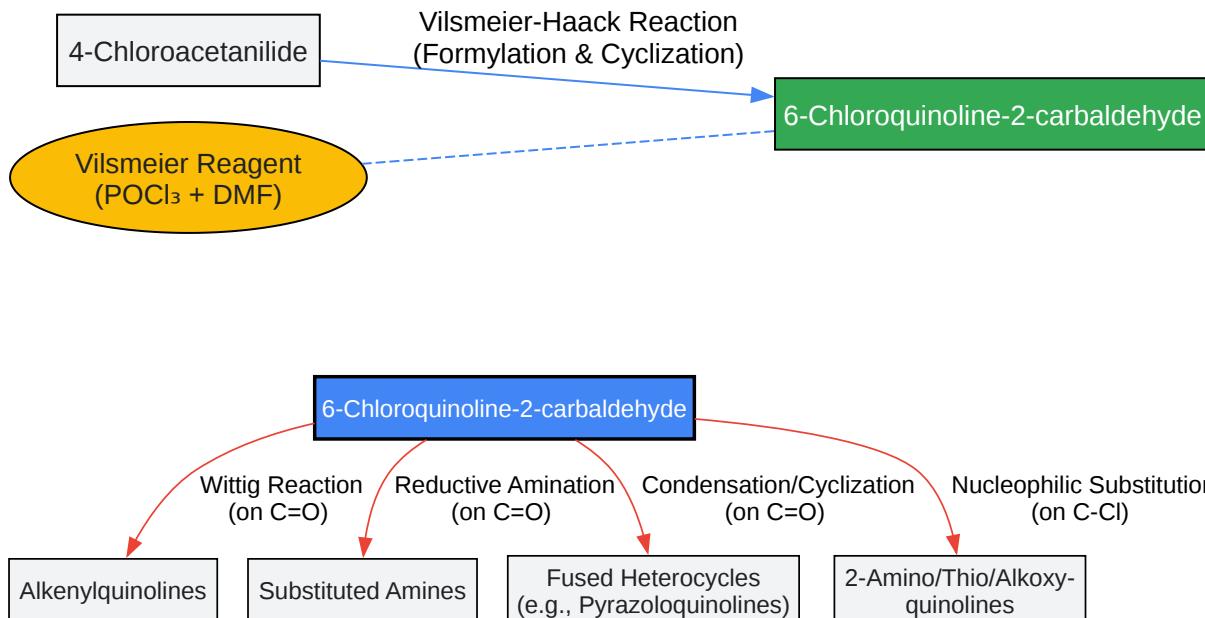
The key physicochemical properties of this compound are summarized in the table below for quick reference.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>6</sub> CINO	PubChem[4]
Molecular Weight	191.61 g/mol	PubChem[4]
IUPAC Name	6-chloroquinoline-2-carbaldehyde	PubChem[4]
SMILES	C1=CC2=C(C=C(C=N2)C=O)C=C1Cl	PubChem[4]
InChIKey	MDISQESZDBPYRY-UHFFFAOYSA-N	PubChem[4]
Physical Form	Solid (Predicted)	
Hazard Classification	Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.	PubChem[4]

## Synthesis: The Vilsmeier-Haack Approach

The synthesis of substituted 2-chloroquinoline-3-carbaldehydes is well-documented and predominantly achieved via the Vilsmeier-Haack reaction.[1][5][6] This powerful formylation method is highly effective for electron-rich aromatic and heteroaromatic substrates. The same principles are applied to synthesize the 2-carbaldehyde isomer, starting from an appropriate acetanilide precursor.

The reaction proceeds through two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic substitution and cyclization of the acetanilide.



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- To cite this document: BenchChem. [6-Chloroquinoline-2-carbaldehyde CAS number and structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582577#6-chloroquinoline-2-carbaldehyde-cas-number-and-structure>]

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